
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1909326-30-2 . It has a molecular weight of 232.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is1S/C7H11F3N2O.ClH/c1-11-5(13)6(7(8,9)10)2-3-12-4-6;/h12H,2-4H2,1H3,(H,11,13);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 232.63 . The InChI Code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Agrochemicals
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide derivatives find significant use in crop protection. The fluorine atom’s physicochemical properties and the pyridine moiety contribute to their effectiveness. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for various crop-protection products .
Pharmaceuticals
Several N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide derivatives have pharmaceutical applications. Their unique combination of fluorine properties and pyridine characteristics contributes to their biological activities. Currently, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. Expect novel applications to emerge in the future .
Drug Potency Enhancement
The presence of a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring has been associated with improved drug potency. This enhancement results from interactions with proteins, such as lowering the pKₐ of cyclic carbamates through hydrogen bonding. Such insights are valuable for drug discovery .
PPARα/γ Modulation
Structure-activity relationship (SAR) studies reveal that oxybenzyl pyrrolidine acid derivatives strike a balance between PPARα/γ functional activities. The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring is preferred. N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs show promise in this context .
Fundamental Components
Pyrrolidine derivatives, including N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide, serve as fundamental components in drug discovery. Recent advancements highlight their significance in skeletal structures, making them versatile scaffolds for novel compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, which may include “N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride”, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Eigenschaften
IUPAC Name |
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c1-11-5(13)6(7(8,9)10)2-3-12-4-6;/h12H,2-4H2,1H3,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCROSWJGSWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCNC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

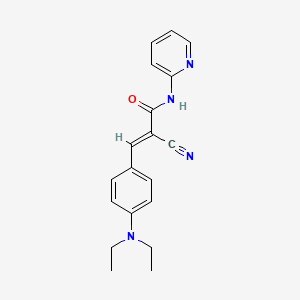
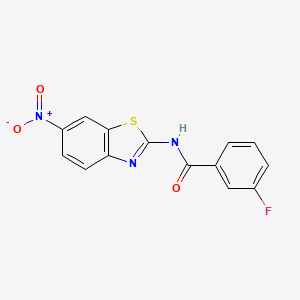
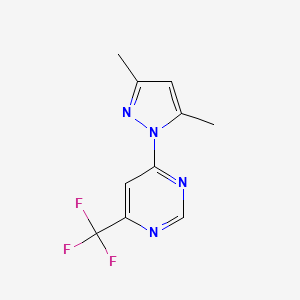

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)

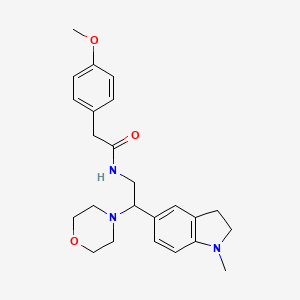
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
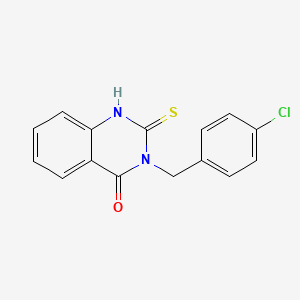
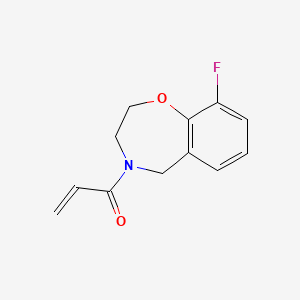
![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2430713.png)